![molecular formula C20H28O3 B1631674 6-Hydroxysugiol](/img/structure/B1631674.png)
6-Hydroxysugiol
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Overview
Description
6-Hydroxysugiol is a natural product found in Cryptomeria japonica, Salvia yunnanensis, and other organisms with data available.
Scientific Research Applications
Parkinson's Disease Research
6-Hydroxydopamine (6-OHDA) is a neurotoxin used to create experimental models for Parkinson's disease research. This compound aids in understanding the mechanisms of neurodegeneration, particularly in Parkinson's disease. Studies have shown that 6-OHDA neurotoxicity is initiated through extracellular auto-oxidation, causing oxidative stress and subsequent neuronal cell death. This research is vital in developing therapeutic strategies for Parkinson's disease (Hanrott et al., 2006).
Neurotoxin-Based Models of Parkinson’s Disease
The use of 6-OHDA in animal experimentation significantly impacts our understanding of Parkinson's disease. This neurotoxin is instrumental in creating models that mimic the degeneration of dopaminergic neurons, a key aspect of Parkinson's disease. Such models are crucial in pharmacological treatments and in studying alterations of the basal ganglia in this disease (Bové & Perier, 2012).
Axonal Transport in Dopaminergic Axons
Research using 6-OHDA has shown that it causes axonal degeneration, which often precedes the death of dopaminergic neurons. This has led to insights into the processes involved in axonal degeneration, emphasizing the role of oxidative stress and transport dysfunction in Parkinson's disease pathogenesis (Lu et al., 2014).
Neuroprotective Effects of Compounds Against 6-OHDA Induced Toxicity
Studies have explored the neuroprotective effects of various compounds against the cytotoxicity induced by 6-OHDA. This research is significant for identifying potential therapeutic agents for neurodegenerative disorders like Parkinson's disease. It focuses on how these compounds can mitigate the oxidative stress and apoptotic pathways activated by 6-OHDA (Barangi et al., 2022).
properties
Product Name |
6-Hydroxysugiol |
---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(4aS,10R,10aS)-6,10-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C20H28O3/c1-11(2)12-9-13-14(10-15(12)21)20(5)8-6-7-19(3,4)18(20)17(23)16(13)22/h9-11,17-18,21,23H,6-8H2,1-5H3/t17-,18-,20+/m0/s1 |
InChI Key |
VQGOEQIXFUUUQP-CMKODMSKSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)C(=O)[C@@H]([C@@H]3[C@@]2(CCCC3(C)C)C)O)O |
SMILES |
CC(C)C1=C(C=C2C(=C1)C(=O)C(C3C2(CCCC3(C)C)C)O)O |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)C(=O)C(C3C2(CCCC3(C)C)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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